molecular formula C24H32O7 B1681555 Schizandrin CAS No. 7432-28-2

Schizandrin

Cat. No. B1681555
CAS RN: 7432-28-2
M. Wt: 432.5 g/mol
InChI Key: YEFOAORQXAOVJQ-RZFZLAGVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Schizandrin is one of the primary active compounds found in the traditional medicinal plant Schisandra chinensis . It exhibits sedative, hypnotic, anti-aging, antioxidant, and immunomodulatory properties, showcasing its effectiveness across various liver diseases .


Synthesis Analysis

Schizandrin is a natural compound extracted from the medicinal parts of Schisandra chinensis, primarily encompassing lignans, volatile oils, triterpenes, polysaccharides, among others . The bioavailability of schizandrin is largely affected by hepatic and intestinal first-pass metabolism, which limits its clinical efficacy .


Molecular Structure Analysis

Schizandrin is a tannin with the IUPAC name: 3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo [10.4.0.02,7]hexadeca-1 (16),2,4,6,12,14-hexaen-9-ol .


Chemical Reactions Analysis

Schizandrin exhibits various pharmacological effects, including sedative, hypnotic, anti-aging, antioxidant, and immunomodulatory properties . It’s effectiveness across various liver diseases is well-documented .


Physical And Chemical Properties Analysis

Schizandrin is a tannin with a molecular weight of 432.5 . It’s a bioactive chemical compound found in Schisandra rubriflora, Schisandra sphenanthera, and Schisandra chinensis .

Scientific Research Applications

  • Anti-inflammatory Effects

    • Application Summary : Schizandrin has been found to have anti-inflammatory effects .
    • Method of Application : This is achieved by inhibiting the activation of NLRP3 within the inflammasome and the Janus Kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) inflammatory pathway .
    • Results : The result is a reduction in the production of inflammatory factors and abnormal apoptosis .
  • Treatment of Various Diseases

    • Application Summary : In China and Japan, Schisandra fruit, which contains Schizandrin, is used to treat liver toxicity, asthma, and diabetes, and as a sedative and tonic .
    • Method of Application : The method of application varies depending on the disease being treated. For example, it may be consumed orally or applied topically .
    • Results : The results also vary depending on the disease, but generally, Schizandrin has been found to be effective in treating these conditions .
  • Cardioprotective Potential

    • Application Summary : Schizandrin and other bioactive lignans found in S. chinensis berries have been found to have cardioprotective potential .
    • Method of Application : More research is needed to determine the specific methods of application .
    • Results : While the results are promising, more research is needed to fully understand the cardioprotective potential of Schizandrin .
  • Sedative and Hypnotic Effects

    • Application Summary : Schizandrin exhibits sedative and hypnotic properties .
    • Method of Application : These effects are typically observed when Schizandrin is administered in certain doses .
    • Results : The sedative and hypnotic effects of Schizandrin can help in the management of sleep disorders and anxiety .
  • Anti-aging Effects

    • Application Summary : Schizandrin has been found to have anti-aging effects .
    • Method of Application : This is achieved by its antioxidant properties, which help to combat oxidative stress, a major factor in the aging process .
    • Results : The result is a potential slowing down of the aging process .
  • Immunomodulatory Properties

    • Application Summary : Schizandrin has been found to have immunomodulatory properties .
    • Method of Application : This is achieved by modulating the activity of various immune cells .
    • Results : The result is a potential enhancement of the body’s immune response .

Future Directions

Future investigations into schizandrin should prioritize understanding the molecular mechanisms underlying its pharmacological effects, clarification of metabolites and their respective ratios, bridging the gaps in clinical research, and development of new therapeutic strategies in cancer management .

properties

IUPAC Name

3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O7/c1-13-9-14-10-16(26-3)20(28-5)22(30-7)18(14)19-15(12-24(13,2)25)11-17(27-4)21(29-6)23(19)31-8/h10-11,13,25H,9,12H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFOAORQXAOVJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1(C)O)OC)OC)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20995843
Record name 1,2,3,10,11,12-Hexamethoxy-6,7-dimethyl-5,6,7,8-tetrahydrodibenzo[a,c][8]annulen-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20995843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Schizandrin

CAS RN

7432-28-2
Record name Schisandrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7432-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,10,11,12-Hexamethoxy-6,7-dimethyl-5,6,7,8-tetrahydrodibenzo[a,c][8]annulen-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20995843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Schizandrin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Schizandrin
Reactant of Route 2
Reactant of Route 2
Schizandrin
Reactant of Route 3
Reactant of Route 3
Schizandrin
Reactant of Route 4
Reactant of Route 4
Schizandrin
Reactant of Route 5
Reactant of Route 5
Schizandrin
Reactant of Route 6
Reactant of Route 6
Schizandrin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.